![molecular formula C15H10Cl2N2O B11781153 2-Chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11781153.png)
2-Chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
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Overview
Description
2-Chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyrano[4,3-b]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves a multi-step process. One common method is a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . The reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods
the one-pot multicomponent reaction described above is advantageous for industrial applications due to its simplicity, high efficiency, and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst such as iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
2-Chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives have shown potential as therapeutic agents due to their biological activities.
Material Science: The unique structural properties of this compound make it useful in the development of new materials with specific characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chlorobenzo[h]quinoline-3-carbaldehyde
- 1-Phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one
Biological Activity
2-Chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound with a complex structure that includes a pyrano[4,3-b]pyridine core. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The presence of chloro and cyano substituents enhances its reactivity and interaction with biological macromolecules.
Chemical Structure and Properties
The molecular formula of this compound is C15H10Cl2N2O. Its structure includes multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H10Cl2N2O |
Molecular Weight | Approximately 300.74 g/mol |
CAS Number | 1710661-49-6 |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Antimicrobial Activity
Preliminary studies have shown that this compound has notable antimicrobial properties. It has been evaluated for its effectiveness against various pathogens using metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
- In Vitro Studies :
- The compound demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 0.22 to 0.25 μg/mL.
- It also exhibited strong antibiofilm potential, outperforming standard antibiotics like Ciprofloxacin in biofilm inhibition assays.
Anticancer Activity
The compound's structural features suggest potential interactions with cellular targets that could lead to anticancer effects.
- Mechanism of Action :
- The chloro and cyano groups are believed to facilitate binding interactions with enzymes and receptors involved in cancer pathways.
- Studies indicate that it may inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values reported between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
-
Study on Antimicrobial Efficacy :
- A study evaluated various derivatives of the compound against common pathogens. The results indicated that derivatives similar to this compound exhibited enhanced antimicrobial properties compared to their parent compounds.
-
Anticancer Evaluation :
- In another study focused on cancer cell lines (HeLa, HCT116), the compound showed significant antiproliferative effects, indicating its potential as a lead compound for further drug development.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | Similar bicyclic system with different phenyl substitution | Exhibits distinct reactivity patterns |
2-Chloro-4-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | Contains methyl instead of chlorophenyl group | Potentially different biological activities |
2-Amino-4-(4-chlorophenyl)-4H-chromeno[8,7-b]pyridine-3-carbonitrile | Different core structure but similar functional groups | Focused on anticancer properties in recent studies |
Properties
Molecular Formula |
C15H10Cl2N2O |
---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
2-chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H10Cl2N2O/c16-12-4-2-1-3-9(12)14-10(7-18)15(17)19-13-5-6-20-8-11(13)14/h1-4H,5-6,8H2 |
InChI Key |
AMGPAOBICPACCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=C(C(=C2C3=CC=CC=C3Cl)C#N)Cl |
Origin of Product |
United States |
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